

Investigating the Antimalarial Properties of Bruceantin: A Technical Guide

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Compound of Interest

Compound Name: *Bruceantin*

Cat. No.: *B1667948*

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This technical guide provides an in-depth overview of the antimalarial properties of **bruceantin**, a quassinoid natural product isolated from *Brucea antidysenterica*. **Bruceantin** has demonstrated potent activity against *Plasmodium* species, the causative agents of malaria. This document synthesizes key data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and experimental workflows.

Quantitative Efficacy of Bruceantin

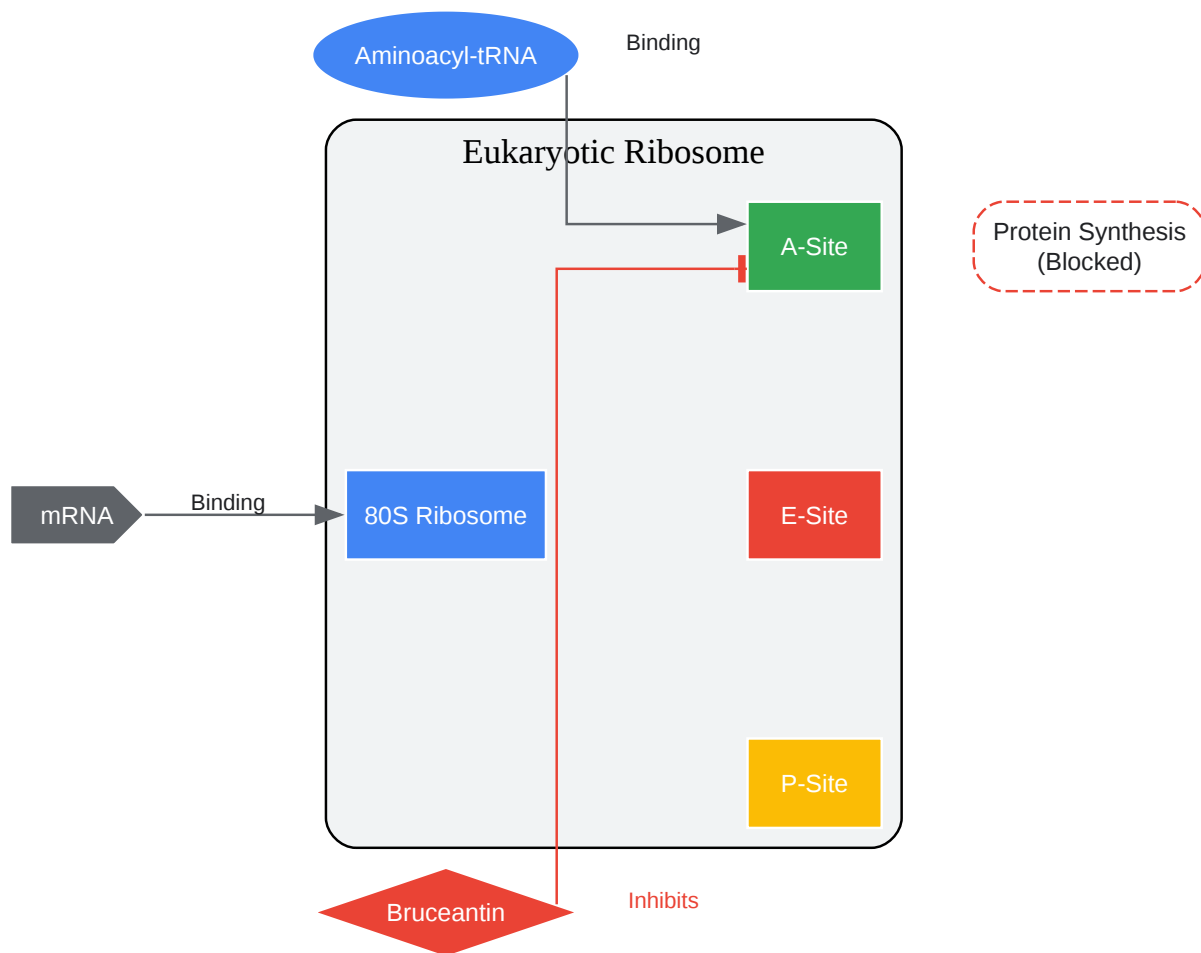
Bruceantin exhibits potent antimalarial activity, particularly in in vitro models. Its efficacy has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*, as well as against the liver stages of *Plasmodium berghei*. The following table summarizes the key quantitative data from various studies.

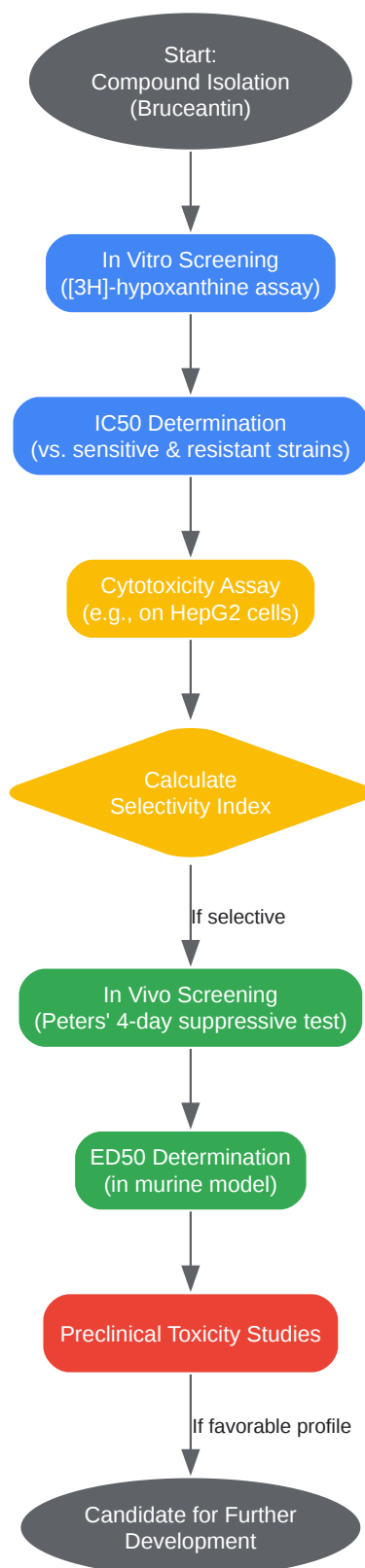
Parameter	Value	Units	Assay Conditions	Organism/Strain	Reference
IC50	~0.0008	µg/mL	[3H]hypoxanthine incorporation	P. falciparum	
IC50	Nanomolar range	[3H]hypoxanthine incorporation	P. falciparum (T9-96, CQ-sensitive)	[1]	
IC50	Nanomolar range	[3H]hypoxanthine incorporation	P. falciparum (K1, CQ-resistant)	[1]	
EC50	3.72	nM	O-propargyl-puromycin (OPP) incorporation	P. berghei (Liver Stage)	[2][3]
EC50	13.7	nM	O-propargyl-puromycin (OPP) incorporation	HepG2 cells (human liver)	[2][3]

Mechanism of Action

Bruceantin's primary antimalarial mechanism is the inhibition of protein synthesis in the parasite. It acts directly on the eukaryotic ribosome, a complex and essential component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Specifically, **bruceantin** is known to inhibit the initiation phase of translation.[4] It is believed to bind to the A-site on the large ribosomal subunit, thereby preventing the formation of the initial peptide bond.[4] This leads to a halt in protein production, which is lethal for the rapidly replicating malaria parasite. Notably, its efficacy is not diminished in chloroquine-resistant strains, indicating a mechanism of action distinct from that of chloroquine and suggesting it does not face cross-resistance with this class of drugs.[1]





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